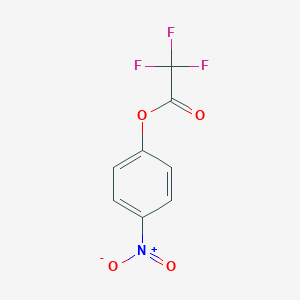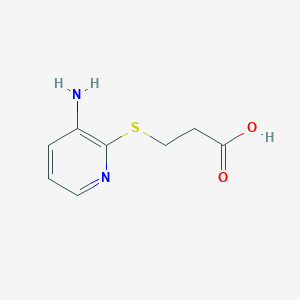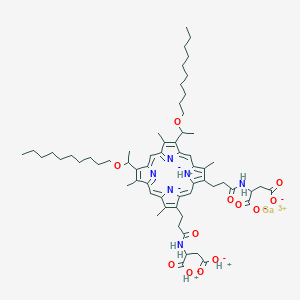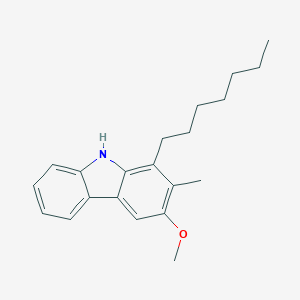
1-Heptyl-3-methoxy-2-methyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Heptyl-3-methoxy-2-methyl-9H-carbazole: is a derivative of carbazole, a significant class of heterocyclic compounds. Carbazoles have been known for their diverse biological activities and applications in various fields such as chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole typically involves the alkylation of carbazole derivatives. One common method includes the reaction of 3-methoxycarbazole with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide. These reactions typically lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced carbazole derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced carbazole derivatives
Substitution: Halogenated or nitrated carbazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in its ability to induce apoptosis in cancer cells. It has been found to increase caspase-3 activity and generate reactive oxygen species, leading to the inhibition of cancer cell proliferation .
Medicine: In medicine, this compound is being explored for its potential as an anti-cancer agent. Its ability to induce apoptosis in cancer cells makes it a candidate for further research in cancer therapy .
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its excellent photophysical properties make it suitable for use in optoelectronic applications .
Mecanismo De Acción
The mechanism of action of 1-Heptyl-3-methoxy-2-methyl-9H-carbazole involves its interaction with cellular pathways that regulate apoptosis. The compound induces the activation of caspase-3, a key enzyme in the apoptotic pathway. This leads to the generation of reactive oxygen species, which further promote cell death. The compound’s ability to inhibit the NF-κB signaling pathway also contributes to its anti-cancer effects .
Comparación Con Compuestos Similares
- 3-Methoxy-9H-Carbazole
- 2-Methyl-9H-Carbazole
- 9-Ethyl-9H-Carbazole-3-carbaldehyde
Comparison: Compared to other carbazole derivatives, 1-Heptyl-3-methoxy-2-methyl-9H-carbazole stands out due to its unique heptyl and methoxy substituents. These groups enhance its solubility and photophysical properties, making it more suitable for applications in optoelectronics and as an anti-cancer agent .
Propiedades
Número CAS |
139196-83-1 |
|---|---|
Fórmula molecular |
C21H27NO |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
1-heptyl-3-methoxy-2-methyl-9H-carbazole |
InChI |
InChI=1S/C21H27NO/c1-4-5-6-7-8-11-16-15(2)20(23-3)14-18-17-12-9-10-13-19(17)22-21(16)18/h9-10,12-14,22H,4-8,11H2,1-3H3 |
Clave InChI |
ABYVCTWTYWFOAJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
SMILES canónico |
CCCCCCCC1=C2C(=CC(=C1C)OC)C3=CC=CC=C3N2 |
Key on ui other cas no. |
139196-83-1 |
Sinónimos |
3-O-Methylcarazostatin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


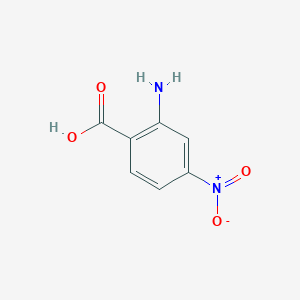
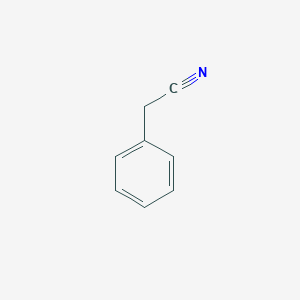
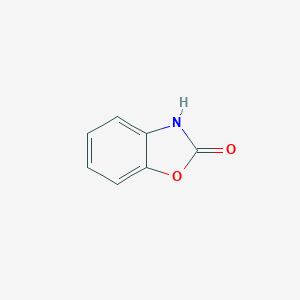
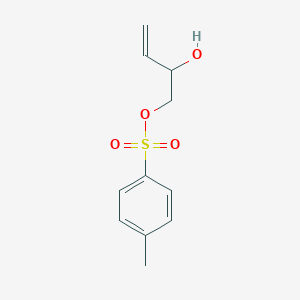
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
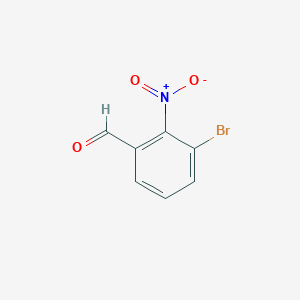
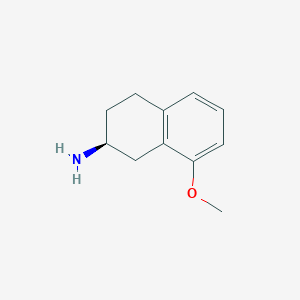

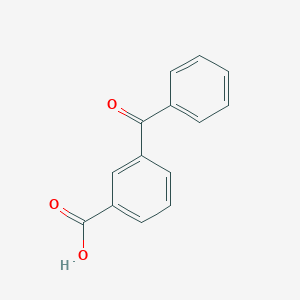
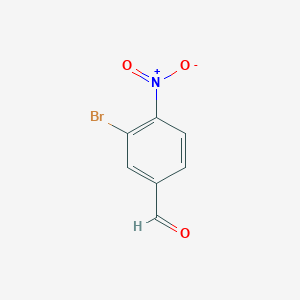
![4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone](/img/structure/B145947.png)
